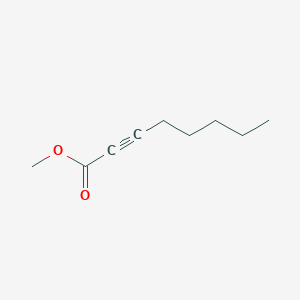
Fucoserratene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fucoserratene is an organic compound with the molecular formula C8H12 It is a type of triene, which means it contains three double bonds within its carbon chain The specific configuration of these double bonds is indicated by the (3E,5Z) notation, which describes the geometric isomerism of the compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fucoserratene can be achieved through several methods. One common approach involves the use of alkyne metathesis, where an alkyne precursor undergoes a series of reactions to form the desired triene. Another method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the triene. The reaction conditions typically involve the use of a strong base, such as sodium hydride, and an inert atmosphere to prevent oxidation .
Industrial Production Methods
On an industrial scale, this compound can be produced through catalytic processes that involve the use of transition metal catalysts. These catalysts facilitate the formation of the triene from simpler precursors, such as alkenes or alkynes. The reaction conditions often include high temperatures and pressures to achieve the desired yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Fucoserratene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the triene into alkanes or other saturated compounds.
Substitution: The double bonds in this compound can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or osmium tetroxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Electrophiles: Such as bromine or chlorine for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alkanes. Substitution reactions can result in halogenated derivatives .
Applications De Recherche Scientifique
Fucoserratene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Fucoserratene involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific context and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Fucoserratene include:
(3E,5Z)-2,6-dimethyl-1,3,5-octatriene: A triene with additional methyl groups.
(3E,5Z)-undeca-1,3,5-triene: A longer triene with similar double bond configuration.
Uniqueness
This compound is unique due to its specific geometric isomerism and the resulting chemical properties. This configuration can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
33580-05-1 |
|---|---|
Formule moléculaire |
C8H12 |
Poids moléculaire |
108.18 g/mol |
Nom IUPAC |
(3E,5Z)-octa-1,3,5-triene |
InChI |
InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h3,5-8H,1,4H2,2H3/b7-5+,8-6- |
Clé InChI |
HOXGZVUCAYFWGR-YMBWGVAGSA-N |
SMILES |
CCC=CC=CC=C |
SMILES isomérique |
CC/C=C\C=C\C=C |
SMILES canonique |
CCC=CC=CC=C |
Pureté |
90% min. |
Synonymes |
1,3E,5Z-Octatriene |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![6-(1,2-Dihydroxyethyl)-5-[6-(1,2-dihydroxyethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-2-[2-hydroxy-6-oxo-3-phosphonooxy-5-(3-tetradecanoyloxytetradecanoylamino)-4-(3-tetradecanoyloxytetradecanoyloxy)hexoxy]oxane-2-carboxylic acid](/img/structure/B148827.png)

